molecular formula C26H29N5O3 B2584973 N-cyclopentyl-2-(3-methylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105247-44-6

N-cyclopentyl-2-(3-methylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2584973
CAS RN: 1105247-44-6
M. Wt: 459.55
InChI Key:
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Description

“N-cyclopentyl-2-(3-methylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. Its molecular formula is C20H25N5O3 and it has a molecular weight of 383.44 . It belongs to the class of compounds known as triazoles, which are nitrogenous heterocyclic compounds .

Scientific Research Applications

Synthesis and Structural Analysis

N-cyclopentyl-2-(3-methylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is involved in the synthesis of various heterocyclic compounds. For instance, the synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety have been explored. This process involves reactions with various compounds to produce derivatives with potential analgesic properties (Saad, Osman, & Moustafa, 2011).

Similarly, triazoloquinazolinones are synthesized through condensation reactions. These compounds, derived from the reaction of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes, exhibit distinct structural features confirmed by X-ray diffraction (Lipson et al., 2006).

Biological Activity and Applications

The compound is also studied in relation to biological activities. For example, derivatives of the triazoloquinazoline adenosine antagonist, such as CGS15943, have been investigated for their affinity to human A3 receptors. These studies involve modifications of the compound to enhance receptor selectivity (Kim, Ji, & Jacobson, 1996).

Moreover, research on regioselectivity in electrophilic attacks on similar quinazolinone compounds has provided insights into the synthesis and characterization of derivatives, which could be relevant for further medicinal chemistry applications (Fathalla, Čajan, & Pazdera, 2000).

Synthesis of Related Compounds

Further applications involve the synthesis of various related compounds. For instance, the synthesis of 2-aryl[1,2,4]triazolo[5,1-b]benzoxazoles involves reactions that produce these compounds with potential biological activities (Sambaiah & Reddy, 1990).

Additionally, the synthesis of various 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides has been explored for potential biological activity and toxicity predictions. These compounds are synthesized from corresponding methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates (Danylchenko, Drushlyak, & Kovalenko, 2016).

properties

IUPAC Name

N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-3-13-29-24(33)21-12-11-19(23(32)27-20-9-4-5-10-20)15-22(21)31-25(29)28-30(26(31)34)16-18-8-6-7-17(2)14-18/h6-8,11-12,14-15,20H,3-5,9-10,13,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWKUDHSYGKCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(3-methylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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